molecular formula C17H16ClN3S B11179449 3-(benzylsulfanyl)-5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazole

3-(benzylsulfanyl)-5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazole

Cat. No.: B11179449
M. Wt: 329.8 g/mol
InChI Key: LMBKYILLWYZNEC-UHFFFAOYSA-N
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Description

3-(Benzylsulfanyl)-5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms This particular compound is characterized by the presence of a benzylsulfanyl group, a 4-chlorophenyl group, and an ethyl group attached to the triazole ring

Preparation Methods

The synthesis of 3-(benzylsulfanyl)-5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via nucleophilic substitution reactions using benzylthiol and suitable leaving groups.

    Attachment of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through electrophilic aromatic substitution reactions.

    Addition of the Ethyl Group: The ethyl group can be added via alkylation reactions using ethyl halides.

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

3-(Benzylsulfanyl)-5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylsulfanyl group can be replaced by other nucleophiles such as amines or thiols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Benzylsulfanyl)-5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazole has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

    Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and coatings, where its stability and reactivity are advantageous.

    Biological Studies: Researchers study the compound’s interactions with enzymes and proteins to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: The compound can be used in the synthesis of other complex molecules, serving as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(benzylsulfanyl)-5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

3-(Benzylsulfanyl)-5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazole can be compared with other similar compounds, such as:

    3-(Benzylsulfanyl)-5-phenyl-4-ethyl-4H-1,2,4-triazole: This compound lacks the 4-chlorophenyl group, which may affect its reactivity and biological activity.

    3-(Benzylsulfanyl)-5-(4-methylphenyl)-4-ethyl-4H-1,2,4-triazole: The presence of a methyl group instead of a chlorine atom can influence the compound’s chemical properties and interactions.

    3-(Benzylsulfanyl)-5-(4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole: The fluorine atom can enhance the compound’s stability and alter its biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H16ClN3S

Molecular Weight

329.8 g/mol

IUPAC Name

3-benzylsulfanyl-5-(4-chlorophenyl)-4-ethyl-1,2,4-triazole

InChI

InChI=1S/C17H16ClN3S/c1-2-21-16(14-8-10-15(18)11-9-14)19-20-17(21)22-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3

InChI Key

LMBKYILLWYZNEC-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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